molecular formula C8H11N3O3 B11902893 (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione

(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione

Cat. No.: B11902893
M. Wt: 197.19 g/mol
InChI Key: UUKXDTRXHNPFEM-BYPYZUCNSA-N
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Description

(S)-2-Amino-7,9-diazaspiro[45]decane-6,8,10-trione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves multi-step organic reactions. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific amines under controlled conditions . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione is unique due to its specific configuration and functional groups, which contribute to its distinct chemical and biological properties. Its spirocyclic structure provides stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

(3S)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione

InChI

InChI=1S/C8H11N3O3/c9-4-1-2-8(3-4)5(12)10-7(14)11-6(8)13/h4H,1-3,9H2,(H2,10,11,12,13,14)/t4-/m0/s1

InChI Key

UUKXDTRXHNPFEM-BYPYZUCNSA-N

Isomeric SMILES

C1CC2(C[C@H]1N)C(=O)NC(=O)NC2=O

Canonical SMILES

C1CC2(CC1N)C(=O)NC(=O)NC2=O

Origin of Product

United States

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